molecular formula C18H23N3O5 B14944549 ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B14944549
M. Wt: 361.4 g/mol
InChI Key: IXDOZFQYDJLLQJ-UHFFFAOYSA-N
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Description

Ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3,5-dimethyl groups.

    Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the compound with ethyl alcohol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives:

    Ethyl (4-{[(4-hydroxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    Ethyl (4-{[(4-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate: The presence of a chlorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject of study in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O5/c1-5-25-17(23)10-21-13(3)18(12(2)20-21)19-16(22)11-26-15-8-6-14(24-4)7-9-15/h6-9H,5,10-11H2,1-4H3,(H,19,22)

InChI Key

IXDOZFQYDJLLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=C(C=C2)OC)C

solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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